Thiophen-2-yl benzoate

Übersicht

Beschreibung

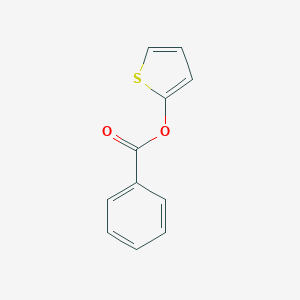

Thiophen-2-yl benzoate is a useful research compound. Its molecular formula is C11H8O2S and its molecular weight is 204.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophen-2-yl Benzoate Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzoic acid or its derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For instance, a one-pot method has been proposed for synthesizing 2-aroylbenzo[b]thiophen-3-ols, which can serve as precursors for various biologically active compounds .

Table 1: Synthesis Methods for this compound Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-Pot Synthesis | Reaction of thiophene with aryl bromomethyl ketones | 70-85 |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to enhance reaction rates | 65-80 |

| Classical Heating | Conventional heating methods for reaction completion | 50-75 |

Anticancer Properties

This compound derivatives have shown promise as anticancer agents. A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Anticancer Activity

A specific derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed a micromolar affinity towards cancer cell receptors, indicating its potential as a lead compound for further development in cancer therapy .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin) | A549 (Lung Cancer) | 5.5 |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives | HeLa (Cervical Cancer) | 4.8 |

Neuropharmacological Effects

Research has also indicated that this compound derivatives possess neuropharmacological properties, particularly as potential anticonvulsants and analgesics. In vivo studies have shown that these compounds can effectively reduce seizure activity in animal models .

Case Study: Anticonvulsant Activity

A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives were evaluated for their antiseizure effects using the maximal electroshock (MES) model. Compounds demonstrated protective effects at varying doses, indicating their potential as new anticonvulsant agents .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound derivatives are multifaceted. For instance, molecular docking studies have elucidated the binding interactions between these compounds and their biological targets, such as serotonin receptors and monoamine oxidase enzymes .

Table 3: Mechanistic Studies on this compound Derivatives

| Target Protein | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|

| 5-HT1A Receptor | 2.30 µM | Modulation of neurotransmitter release |

| Human Monoamine Oxidase | IC50 = 0.5 µM | Inhibition of enzyme activity |

Conclusion and Future Directions

This compound is a versatile compound with significant potential in medicinal chemistry, particularly in developing new therapeutic agents for cancer and neurological disorders. Ongoing research should focus on optimizing synthesis methods, exploring additional biological activities, and elucidating mechanisms to facilitate the development of effective drugs.

Future studies are warranted to assess the long-term efficacy and safety profiles of these compounds in clinical settings, paving the way for novel therapeutic options in treating complex diseases.

Eigenschaften

CAS-Nummer |

16693-98-4 |

|---|---|

Molekularformel |

C11H8O2S |

Molekulargewicht |

204.25 g/mol |

IUPAC-Name |

thiophen-2-yl benzoate |

InChI |

InChI=1S/C11H8O2S/c12-11(9-5-2-1-3-6-9)13-10-7-4-8-14-10/h1-8H |

InChI-Schlüssel |

DLDNGXJAIMHIKC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CS2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.